

An In-depth Technical Guide to 2-Hydroxy-biphenyl: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B177385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-biphenyl, also known as o-phenylphenol, is a versatile organic compound with a rich history of applications, primarily as a biocide. This technical guide provides a comprehensive overview of its discovery, synthesis, and multifaceted mechanisms of action. Detailed experimental protocols for key synthesis methodologies are presented, alongside quantitative data on its biological activity. Furthermore, this guide illustrates the signaling pathways and experimental workflows associated with 2-hydroxy-biphenyl, offering a valuable resource for researchers and professionals in the fields of chemistry, microbiology, and drug development.

Introduction: A Historical Perspective

2-Hydroxy-biphenyl is an aromatic organic compound with the chemical formula $C_{12}H_{10}O$. It consists of a biphenyl backbone with a hydroxyl group substituted at the ortho position. Historically, it has been widely utilized as a fungicide, particularly for the post-harvest treatment of citrus fruits to prevent spoilage. Its utility also extends to being a disinfectant in various settings and a preservative in industrial products. The discovery and development of 2-hydroxy-biphenyl have been driven by the need for effective and broad-spectrum antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2-hydroxy-biphenyl is presented in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₁₀ O
Molar Mass	170.21 g/mol
Appearance	White to light-colored crystalline solid
Melting Point	56-59 °C
Boiling Point	286 °C
Solubility in Water	0.7 g/L at 20 °C
pKa	9.95

Synthesis of 2-Hydroxy-biphenyl: Key Methodologies

Several methods have been developed for the synthesis of 2-hydroxy-biphenyl, ranging from classical organic reactions to industrial recovery processes.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a classic method for the formation of aryl-aryl bonds via a diazonium salt intermediate.

Experimental Protocol:

- **Diazotization of o-Anisidine:** Dissolve o-anisidine in a cooled aqueous solution of hydrochloric acid. Slowly add a solution of sodium nitrite while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
- **Coupling Reaction:** In a separate vessel, prepare a solution of benzene in an alkaline medium (e.g., aqueous sodium hydroxide). Slowly add the freshly prepared diazonium salt

solution to the benzene solution with vigorous stirring. The reaction proceeds via a radical mechanism to form 2-methoxy-biphenyl.

- Demethylation: The resulting 2-methoxy-biphenyl is then demethylated to yield 2-hydroxy-biphenyl. This can be achieved by refluxing with a strong acid such as hydrobromic acid.
- Purification: The final product is purified by extraction and subsequent distillation or recrystallization.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples two aryl halides. For the synthesis of 2-hydroxy-biphenyl, a variation of this reaction is employed.

Experimental Protocol:

- Reaction Setup: In a reaction flask, combine o-bromophenol, a copper catalyst (e.g., copper(I) oxide or finely divided copper powder), and a high-boiling solvent such as dimethylformamide (DMF).
- Addition of Base: Add a base, such as potassium carbonate, to the mixture.
- Reaction Conditions: Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain it for several hours with stirring.
- Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the copper salts. The filtrate is then subjected to an acidic work-up to protonate the phenoxide. The crude 2-hydroxy-biphenyl is purified by extraction and distillation.

Industrial Recovery from Phenol Production

In the industrial production of phenol via the cumene process, 2-hydroxy-biphenyl is formed as a byproduct. It can be recovered from the high-boiling residue of the phenol distillation.

Experimental Protocol:

- Fractional Distillation: The residue from the primary phenol distillation, which is rich in various phenolic compounds, is subjected to fractional distillation under reduced pressure.

- Solvent Extraction: The fraction containing 2-hydroxy-biphenyl is then treated with a suitable solvent to selectively extract the desired compound.
- Crystallization: The extracted solution is concentrated, and 2-hydroxy-biphenyl is isolated by crystallization. Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activity and Mechanism of Action

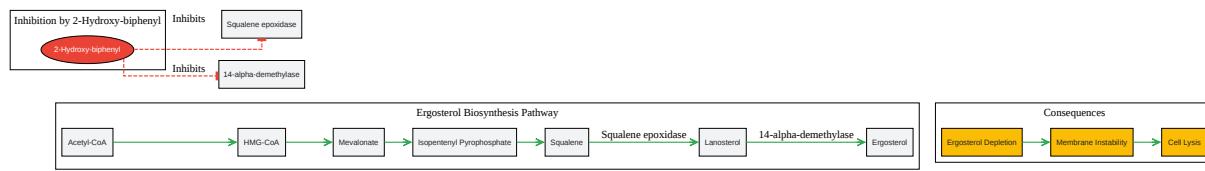
2-Hydroxy-biphenyl exhibits broad-spectrum antimicrobial activity against a variety of fungi and bacteria.

Quantitative Biological Data

The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values of 2-hydroxy-biphenyl against selected microorganisms.

Table 1: Antifungal Activity of 2-Hydroxy-biphenyl

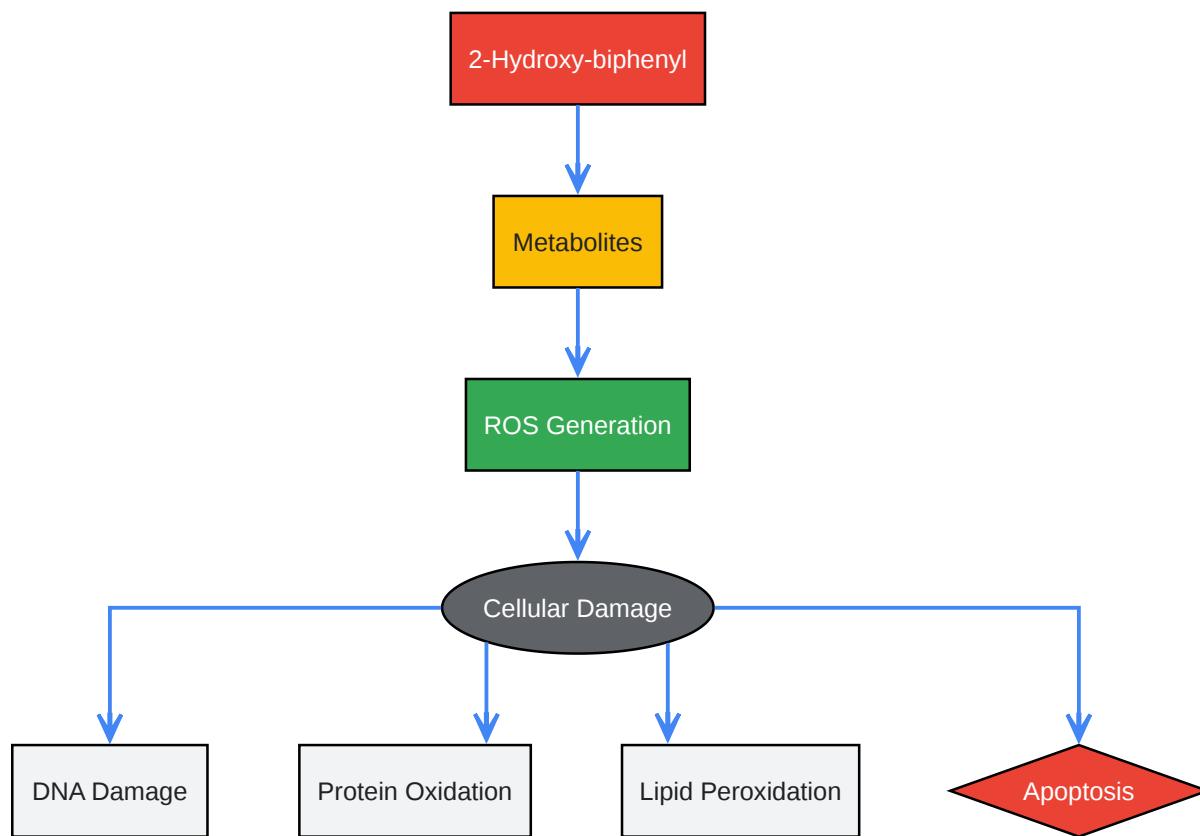
Fungal Species	MIC ($\mu\text{g/mL}$)	Reference
Aspergillus niger	50 - 100	[1]
Candida albicans	25 - 75	[1]
Penicillium chrysogenum	10 - 50	


Table 2: Antibacterial Activity of 2-Hydroxy-biphenyl

Bacterial Species	IC50 ($\mu\text{g/mL}$)	Reference
Staphylococcus aureus	15 - 40	[2]
Escherichia coli	30 - 80	[2]
Pseudomonas aeruginosa	>100	[2]

Mechanism of Action

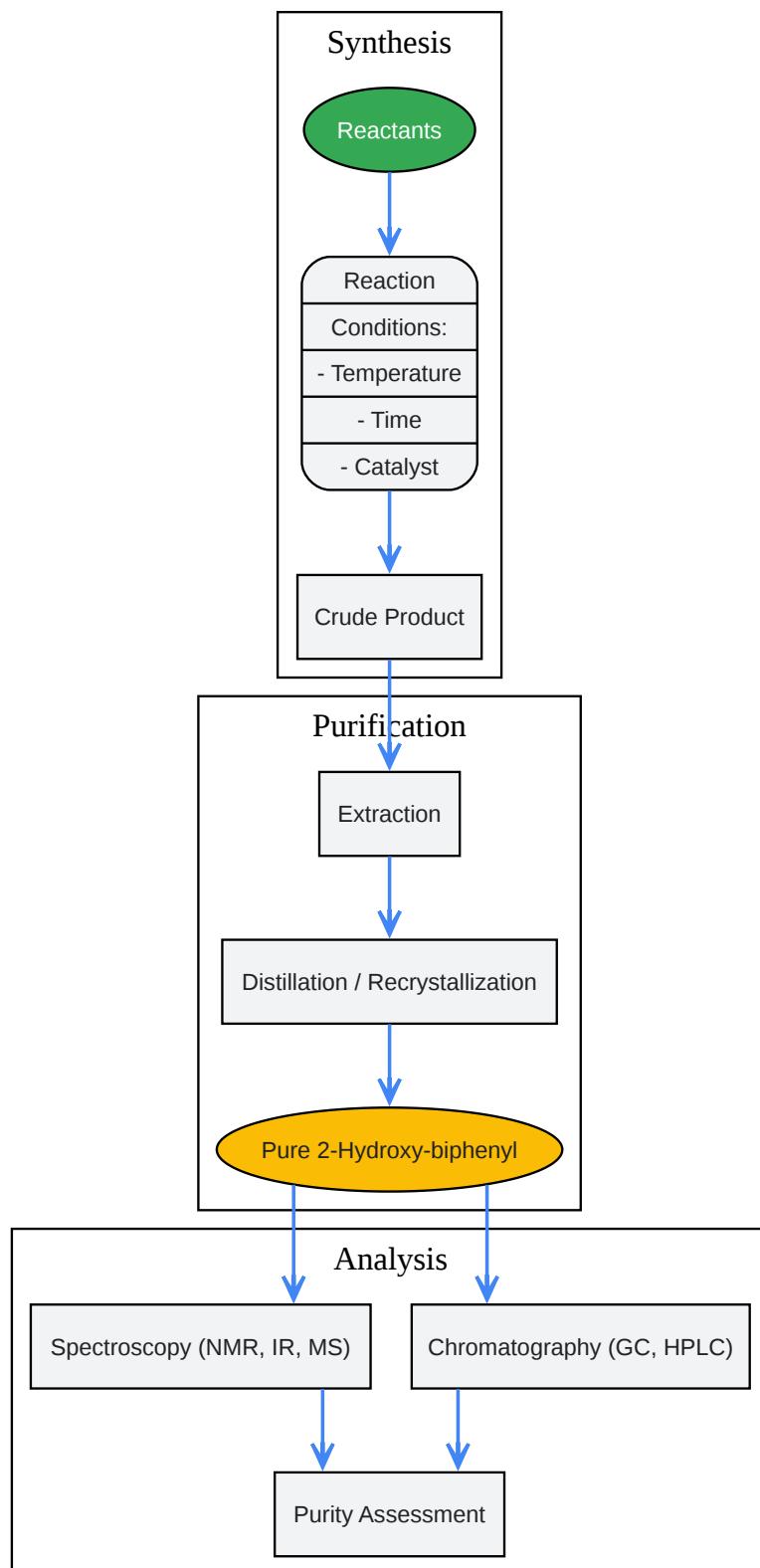
The antimicrobial activity of 2-hydroxy-biphenyl is multifactorial, involving the disruption of cellular membranes, inhibition of key metabolic pathways, and the generation of oxidative stress.


One of the primary mechanisms of antifungal action is the disruption of the fungal cell membrane. 2-Hydroxy-biphenyl is believed to interfere with the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][4] Inhibition of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

[Click to download full resolution via product page](#)

Inhibition of the ergosterol biosynthesis pathway by 2-hydroxy-biphenyl.

2-Hydroxy-biphenyl and its metabolites can induce oxidative stress within microbial cells. This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.[2] The accumulation of ROS disrupts normal cellular function and can trigger apoptotic pathways.



[Click to download full resolution via product page](#)

Induction of oxidative stress by 2-hydroxy-biphenyl and its metabolites.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and purification of 2-hydroxy-biphenyl.

[Click to download full resolution via product page](#)

General workflow for the synthesis and analysis of 2-hydroxy-biphenyl.

Conclusion

2-Hydroxy-biphenyl remains a compound of significant interest due to its well-established antimicrobial properties and its continued use in various industrial applications. This technical guide has provided an in-depth overview of its historical context, synthesis, and mechanisms of action. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals engaged in the study and application of this important biphenyl derivative. Further research into its specific molecular targets and the development of more efficient and environmentally benign synthetic routes will continue to expand its utility and relevance in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Oxidative stress by biphenyl metabolites induces inhibition of bacterial cell separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-biphenyl: Discovery, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177385#discovery-and-history-of-2-hydroxy-biphenyl-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com